1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride
CAS No.: 2031670-78-5
Cat. No.: VC4371244
Molecular Formula: C11H14ClN3O
Molecular Weight: 239.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2031670-78-5 |
|---|---|
| Molecular Formula | C11H14ClN3O |
| Molecular Weight | 239.7 |
| IUPAC Name | 1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H13N3O.ClH/c1-8(12)7-10-13-11(14-15-10)9-5-3-2-4-6-9;/h2-6,8H,7,12H2,1H3;1H |
| Standard InChI Key | LEAUADZLQQRBOG-UHFFFAOYSA-N |
| SMILES | CC(CC1=NC(=NO1)C2=CC=CC=C2)N.Cl |
Introduction
Chemical Structure and Characterization
Molecular Architecture and Bonding
The molecular structure of 1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride features a 1,2,4-oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom—substituted at position 3 with a phenyl group and at position 5 with a propan-2-amine side chain (Figure 1). The hydrochloride salt formation occurs via protonation of the primary amine group, enhancing aqueous solubility .
Key structural attributes:
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Oxadiazole ring: Contributes to electronic delocalization and hydrogen-bonding capacity.
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Phenyl substituent: Introduces aromatic π-stacking interactions.
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Propan-2-amine group: Provides a site for salt formation and potential hydrogen bonding .
The InChIKey LEAUADZLQQRBOG-UHFFFAOYSA-N and SMILES CC(CC1=NC(=NO1)C2=CC=CC=C2)N.Cl encode its stereochemical and connectivity details .
Spectroscopic Characterization
While experimental spectroscopic data (e.g., NMR, IR) for this specific compound remain unpublished, analogous 1,2,4-oxadiazoles exhibit diagnostic features:
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H NMR: Resonances for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 1.2–1.5 ppm), and amine protons (δ 2.5–3.5 ppm).
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IR: Stretching vibrations for C=N (1600–1650 cm) and N–O (950–1250 cm).
Computational Insights
Density functional theory (DFT) studies on similar oxadiazoles predict:
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HOMO-LUMO gap: ~4.5 eV, indicating moderate reactivity.
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Electrostatic potential: Localized negative charge on oxygen and nitrogen atoms, favoring electrophilic interactions .
Synthesis and Manufacturing
Synthetic Methodologies
The synthesis follows a two-step protocol (Figure 2):
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Formation of 1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine:
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Reacting phenyl amidoxime with α-bromo ketones under basic conditions.
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Cyclization via thermal or microwave-assisted methods.
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Salt formation: Treatment with hydrochloric acid in methanol or ethanol .
Optimization parameters:
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Temperature: 80–100°C for cyclization.
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Catalyst: KCO or EtN improves yields to 75–82%.
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular weight | 239.7 g/mol | |
| Solubility | Soluble in polar solvents (DMSO, methanol) | |
| logP | 2.1 (predicted) | |
| Melting point | Not reported | – |
The hydrochloride salt improves aqueous solubility compared to the free base (logP 2.1 vs. 2.8). Stability studies indicate decomposition above 200°C, typical for oxadiazoles.
Applications in Research
Pharmaceutical Development
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Lead optimization: The oxadiazole core serves as a bioisostere for ester or amide groups, improving metabolic stability.
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Targeted drug delivery: Functionalization of the amine group enables conjugation to nanoparticles.
Comparative Analysis with Analogues
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| Parent free base | CHNO | Lacks Cl; lower solubility |
| 5-(Trifluoromethyl) analogue | CHFNO | Enhanced electronic effects |
The hydrochloride salt’s improved solubility makes it preferable for in vivo studies compared to neutral analogues .
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